molecular formula C7H5NOS B7853189 3-Oxo-2-(thiophen-2-yl)propanenitrile CAS No. 76172-81-1

3-Oxo-2-(thiophen-2-yl)propanenitrile

Cat. No.: B7853189
CAS No.: 76172-81-1
M. Wt: 151.19 g/mol
InChI Key: FQMRUXPSESSECC-UHFFFAOYSA-N
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Description

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is an organic compound that features a thiophene ring, a nitrile group, and a hydroxymethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(thiophen-2-yl)propanenitrile typically involves the condensation of thiophene derivatives with nitrile-containing compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . This reaction is carried out under basic conditions and often requires a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alpha-hydroxy ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Alpha-(Hydroxymethylene)-2-furanacetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    Alpha-(Hydroxymethylene)-2-pyrroleacetonitrile: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in various applications .

Properties

IUPAC Name

3-hydroxy-2-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMRUXPSESSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257386
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76172-81-1
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76172-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Hydroxymethylene)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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